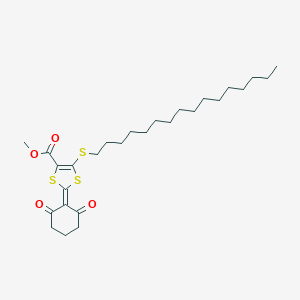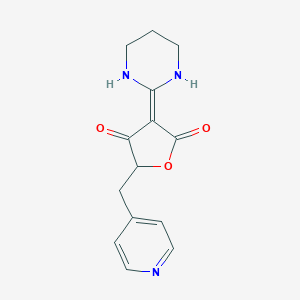![molecular formula C18H13NO2S B290164 Methyl 4-phenylthieno[2,3-b]indole-2-carboxylate](/img/structure/B290164.png)
Methyl 4-phenylthieno[2,3-b]indole-2-carboxylate
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Methyl 4-phenylthieno[2,3-b]indole-2-carboxylate typically involves the use of 1,2-diaza-1,3-dienes and indoline 2-thione as starting materials . The reaction conditions are generally mild, and the process can be carried out in a one-pot approach, making it efficient and straightforward . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Methyl 8-phenyl-8H-thieno[2,3-b]indole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include elemental sulfur, ketones, and α,β-unsaturated carboxylic acids . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antiviral, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development .
Mécanisme D'action
The mechanism of action of Methyl 4-phenylthieno[2,3-b]indole-2-carboxylate involves its interaction with specific molecular targets and pathways . It can bind to multiple receptors with high affinity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Methyl 8-phenyl-8H-thieno[2,3-b]indole-2-carboxylate can be compared to other thienoindole derivatives, such as 8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid . While both compounds share a similar core structure, the presence of different substituents can lead to variations in their biological activities and applications . The unique combination of functional groups in Methyl 4-phenylthieno[2,3-b]indole-2-carboxylate makes it particularly interesting for research and development .
Propriétés
Formule moléculaire |
C18H13NO2S |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
methyl 4-phenylthieno[2,3-b]indole-2-carboxylate |
InChI |
InChI=1S/C18H13NO2S/c1-21-18(20)16-11-14-13-9-5-6-10-15(13)19(17(14)22-16)12-7-3-2-4-8-12/h2-11H,1H3 |
Clé InChI |
VPJUTTWTEUDKRK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(S1)N(C3=CC=CC=C32)C4=CC=CC=C4 |
SMILES canonique |
COC(=O)C1=CC2=C(S1)N(C3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7,8-dimethoxy-5-(3-methoxyphenyl)-1H-pyrrolo[3,4-c]isoquinoline-1,3(2H)-dione](/img/structure/B290082.png)
![7',8'-dimethoxy-3'-phenylspiro[1H-indole-3,5'-2H-pyrazolo[3,4-c]isoquinoline]-2-one](/img/structure/B290083.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290084.png)
![5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290085.png)
![7,8-dimethoxy-5-(3-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290087.png)
![1-[(9H-fluoren-9-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B290091.png)
![2-(5,10-Dihydro[1,3]dithiolo[4,5-c][2,5]benzodithiocin-2-ylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B290092.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(2-phenylethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290093.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290094.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(3-methylbenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290095.png)

![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)
![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)

